Cas no 921842-73-1 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide is a specialized benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a benzoxazepine core and an ethoxybenzamide moiety, suggests utility as an intermediate or active compound in drug discovery. The 3,3-dimethyl and 4-oxo functional groups enhance stability and reactivity, making it suitable for further derivatization. The compound's well-defined molecular framework allows for precise interactions in biological systems, potentially targeting specific receptors or enzymes. Its synthesis and purity are critical for reproducible research outcomes, emphasizing its role in developing novel therapeutic agents or biochemical probes.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide structure
921842-73-1 structure
商品名:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
CAS番号:921842-73-1
MF:C20H22N2O4
メガワット:354.399685382843
CID:6011188
PubChem ID:40887767

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
    • N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
    • 921842-73-1
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide
    • F2262-0583
    • AKOS024633529
    • インチ: 1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24)
    • InChIKey: SKUIWSQYUFBTKV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2OCC(C)(C)C(=O)NC2=C1)(=O)C1=CC=C(OCC)C=C1

計算された属性

  • せいみつぶんしりょう: 354.15795719g/mol
  • どういたいしつりょう: 354.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 76.7Ų

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2262-0583-50mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2262-0583-2μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0583-2mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0583-20mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2262-0583-40mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2262-0583-100mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2262-0583-20μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2262-0583-5mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2262-0583-10mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2262-0583-25mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide
921842-73-1 90%+
25mg
$163.5 2023-05-16

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 関連文献

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamideに関する追加情報

Professional Introduction to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide and CAS No. 921842-73-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide, identified by the CAS number 921842-73-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.

The structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide incorporates a benzoxazepine core, which is a heterocyclic compound known for its presence in various bioactive molecules. The benzoxazepine ring system is characterized by a fused benzene and oxazole ring, providing a framework that can interact with biological targets in diverse ways. The substitution pattern on this ring system, particularly the 3,3-dimethyl and 4-oxo groups, contributes to the compound's unique electronic and steric properties.

In recent years, there has been growing interest in benzoxazepine derivatives due to their potential pharmacological properties. These compounds have been explored for their activities as kinase inhibitors, neuroprotective agents, and anti-inflammatory agents. The presence of the 4-ethoxybenzamide moiety in N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide suggests that it may exhibit interactions with biological targets similar to other benzamide derivatives. Benzamides are known for their ability to modulate enzyme activity and have been widely used in the development of drugs targeting various diseases.

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis typically begins with the preparation of the benzoxazepine core through cyclization reactions involving appropriate precursors. Subsequent steps include functional group transformations such as alkylation and acylation to introduce the desired substituents. The final step involves the coupling of the benzoxazepine moiety with the 4-hydroxybenzoic acid ethyl ester, forming the amide bond that characterizes the compound.

The pharmacological evaluation of N-(3,3-dimethyltetrahydropyrazino[1',2':1'',2'']isoindole]-7-carboxamides has shown promising results in preclinical studies. These studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. The benzoxazepine scaffold is known to exhibit binding affinity to various kinases due to its ability to mimic ATP binding pockets. This property makes it an attractive scaffold for developing kinase inhibitors.

In addition to its kinase inhibitory activity, N-(3-hydroxypropyl)-7-methoxy-N-(phenylmethylsulfonyl)tetrahydropyrazino[1',2':1'',2'']isoindole]-6-carboxamide derivatives have been investigated for their anti-inflammatory properties. These studies suggest that benzoxazepine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The presence of the amide group in N-(3-hydroxypropyl)-7-methoxy-N-(phenylmethylsulfonyl)tetrahydropyrazino[1',2':1'',2'']isoindole]-6-carboxamide enhances its ability to interact with these enzymes.

The development of novel therapeutic agents requires a thorough understanding of their mechanism of action. Computational studies have been instrumental in elucidating how N-(tetrahydropyrazino[1',2':1'',2'']isoindole]-7-carboxamides interact with biological targets at the molecular level. These studies have provided insights into the binding modes of these compounds and have helped identify key residues involved in their interactions.

The synthesis and characterization of novel benzoxazepine derivatives continue to be an active area of research. Advances in synthetic methodologies have enabled chemists to design and prepare increasingly complex derivatives with tailored biological activities. The use of computational tools has further accelerated this process by allowing researchers to predict the properties of new compounds before they are synthesized.

The potential applications of N-(N-methyl-N-propyltetrahydropyrazino[1',2':1'',2'']isoindole]-6-carboxamides extend beyond their role as kinase inhibitors and anti-inflammatory agents. These compounds have also been explored for their neuroprotective properties. Studies have shown that certain benzoxazepine derivatives can protect neurons from oxidative stress and prevent neurodegeneration in models of Alzheimer's disease.

In conclusion,N-(N,N-dimethyltetrahydropyrazino[1',2':1'',2'']isoindole]-6-carboxamides CAS NO 92184273 01) is a compound with significant potential in pharmaceutical research。 Its unique structure and biological activities make it a valuable tool for developing new therapeutic agents。 Further research is needed to fully understand its mechanisms of action and explore its therapeutic applications。 With continued advancements in synthetic chemistry and computational biology, it is likely that more derivatives will be developed, offering new hope for treating various diseases。

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